![molecular formula C13H22O3 B15046525 5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol](/img/structure/B15046525.png)
5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between a 1,3-dioxane ring and a hexahydro-1H-pentalene ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a suitable dioxane derivative with a pentalene precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol has several scientific research applications:
Chemistry: It is used as a model compound to study spiro compound synthesis and reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol involves its interaction with molecular targets through its spiro structure. The compound can interact with various biological molecules, potentially affecting pathways and processes within cells. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: This compound shares a similar spiro structure but with different ring systems.
(3a’R,6a’S)-5,5-Dimethyltetrahydro-1’H-spiro[[1,3]dioxane-2,2’-pentalen]-5’(3’H)-one: An intermediate in the synthesis of Iloprost, used in medical applications.
Uniqueness
5,5-dimethylspiro[1,3-dioxane-2,5’-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2’-ol is unique due to its specific spiro linkage and the combination of dioxane and pentalene rings. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol |
InChI |
InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3 |
InChI Key |
YZUJXJRMZBEVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CC3CC(CC3C2)O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


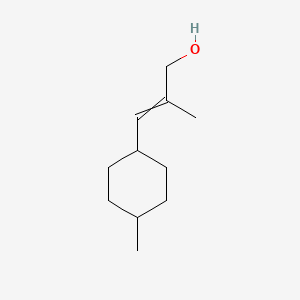


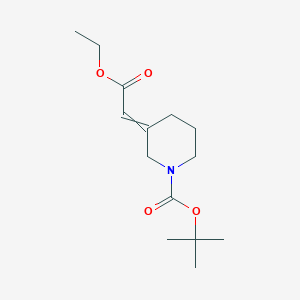
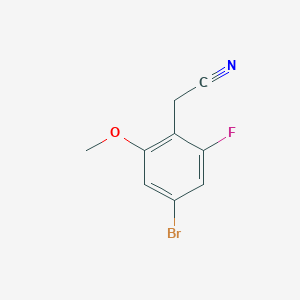
![[1-(2,5-Dimethylphenyl)cyclobutyl]methanol](/img/structure/B15046487.png)
![Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate](/img/structure/B15046496.png)
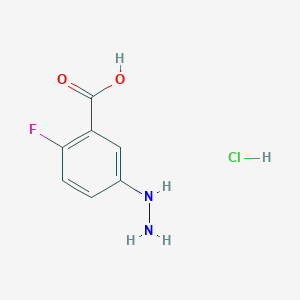
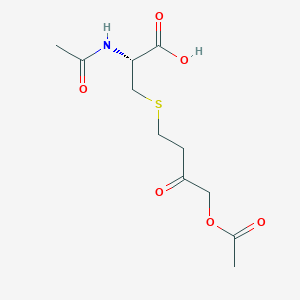

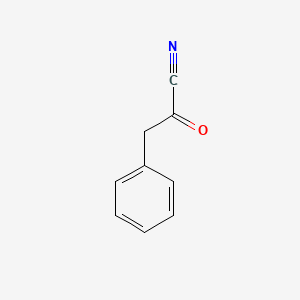
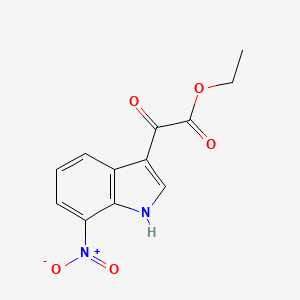
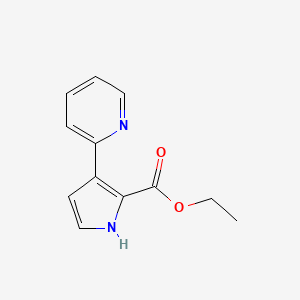
![methyl 6-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15046543.png)
